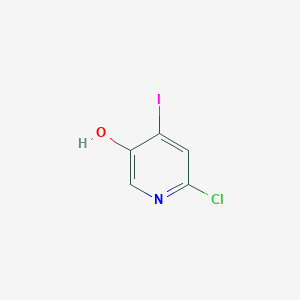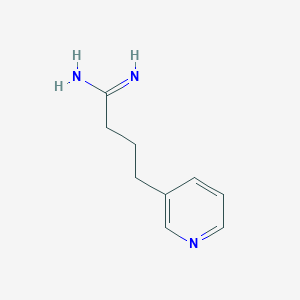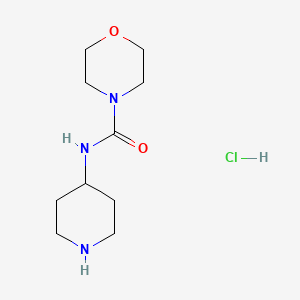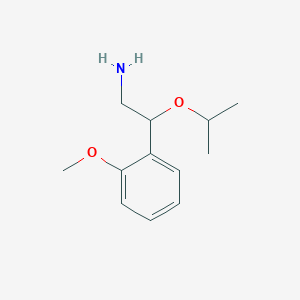![molecular formula C10H12ClN5S B1422298 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride CAS No. 1221722-16-2](/img/structure/B1422298.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride
Vue d'ensemble
Description
“2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride” is a chemical compound with the molecular formula C10H12ClN5S . It has a molecular weight of 269.76 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H11N5S.ClH/c1-15-5-4-14-10(15)16-8-6-7(9(11)12)2-3-13-8;/h2-6H,1H3,(H3,11,12);1H . This indicates the presence of a 1-methyl-1H-imidazol-2-yl group attached to a pyridine ring via a sulfanyl linker, with a carboximidamide group on the pyridine ring.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the available sources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The pyrithione derivative of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride was synthesized and structurally confirmed by X-ray crystallography, infrared spectroscopy, and elemental analysis, indicating its utility in chemical synthesis and structural studies (Balewski, Sa̧czewski, & Gdaniec, 2019).
Medicinal Chemistry
- This compound's derivatives have been explored in medicinal chemistry. For instance, benzimidazole derivatives, which include similar structural elements, were synthesized and characterized for potential anti-ulcer activities (Madala, 2017).
- In another study, imidazo[1,2-a]pyridines, closely related to this compound, were synthesized as potential antiulcer agents, though no significant antisecretory activity was observed. However, certain derivatives showed cytoprotective properties in experimental models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of various novel chemical entities. For example, disubstituted Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-a]pyrimidines, and Pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties were synthesized, starting from compounds with structural similarities (Li, Zhang, Dai, Du, & Xue, 2012).
Antiprotozoal Activity
- New derivatives of this compound were synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, demonstrating strong activity and effectiveness against these parasites (Pérez‐Villanueva, Hernández-Campos, Yépez-Mulia, Méndez-Cuesta, Méndez-Lucio, Hernández‐Luis, & Castillo, 2013).
Antituberculosis Activity
- Hydrazide derivatives of imidazo[1,2‐a]pyridine, structurally similar to this compound, were synthesized and evaluated for antituberculosis activity, showing significant inhibition of Mycobacterium tuberculosis (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).
Synthesis of Radiolabeled Compounds
- 14C-labeled derivatives, potentially used in radiolabeling and tracing studies, were synthesized from related compounds (Yamanaka, Suda, & Tadano, 1992).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s important to note that the compound contains an imidazole ring, which is known to interact with various biological targets and exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylpyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S.ClH/c1-15-5-4-14-10(15)16-8-6-7(9(11)12)2-3-13-8;/h2-6H,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCKHAWXKAFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221722-16-2 | |
| Record name | 4-Pyridinecarboximidamide, 2-[(1-methyl-1H-imidazol-2-yl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)







![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1422234.png)
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)